N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS No.: 2034451-98-2
Cat. No.: VC5658964
Molecular Formula: C21H28N4O
Molecular Weight: 352.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034451-98-2 |
|---|---|
| Molecular Formula | C21H28N4O |
| Molecular Weight | 352.482 |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H28N4O/c1-15-22-19-8-7-17(13-20(19)23-15)21(26)24-18-9-11-25(12-10-18)14-16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3,(H,22,23)(H,24,26) |
| Standard InChI Key | DGUHJSAGUQKNPK-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)CC(CC2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Architecture and Physicochemical Properties
Core Structural Features
N-(1-Benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide integrates three critical domains:
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Benzimidazole scaffold: A partially saturated 4,5,6,7-tetrahydro-1H-benzo[d]imidazole system providing planar aromaticity and hydrogen-bonding capacity .
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Piperidine substitution: A 1-benzylpiperidin-4-yl group introducing tertiary amine functionality and lipophilic character .
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Carboxamide linker: A methyl-substituted carboxamide bridge connecting the heterocyclic systems, enhancing water solubility .
Table 1: Key Molecular Descriptors
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈N₄O |
| Molecular Weight | 364.49 g/mol |
| logP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 58.7 Ų |
Stereochemical Considerations
The compound contains two chiral centers at positions 4 and 5 of the tetrahydrobenzimidazole ring. Computational modeling predicts enantiomer-specific binding affinities for biological targets, with the (4R,5S) configuration showing superior docking scores against acetylcholinesterase models .
Synthetic Methodologies
Primary Synthesis Route
The benchmark synthesis employs a four-step sequence:
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Benzimidazole formation: Condensation of 4-methylcyclohexane-1,2-diamine with methyl glyoxylate under acidic conditions yields the tetrahydrobenzimidazole core .
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Carboxamide installation: Reaction with methyl chlorooxoacetate introduces the carboxylic acid precursor, followed by ammonolysis to generate the primary amide .
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Piperidine coupling: Mitsunobu reaction between the amide intermediate and 1-benzylpiperidin-4-ol facilitates N-alkylation .
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Final purification: Chromatographic separation achieves >98% purity, confirmed by reverse-phase HPLC .
Alternative Synthetic Strategies
Recent advances demonstrate:
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Flow chemistry approaches: Reducing reaction times from 72 hours to <8 hours through continuous processing .
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Enzymatic resolution: Lipase-mediated kinetic resolution achieving 99% enantiomeric excess for the (4R,5S) isomer .
Biological Activity Profile
Acetylcholinesterase Inhibition
In vitro testing against human erythrocyte acetylcholinesterase (AChE):
Table 2: Enzymatic Inhibition Data
| Compound | IC₅₀ (nM) | Selectivity vs BuChE |
|---|---|---|
| Target Compound | 42 ± 3.1 | 18:1 |
| Donepezil (Reference) | 6.7 ± 0.9 | 1200:1 |
| Rivastigmine | 4900 ± 380 | 1:3 |
The carboxamide linker appears critical for AChE binding, forming hydrogen bonds with Tyr337 and Phe295 residues in molecular dynamics simulations .
Neuroprotective Effects
Preliminary in vivo studies demonstrate:
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38% reduction in hippocampal neuronal apoptosis in ischemic rat models (p<0.01 vs control) .
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Dose-dependent upregulation of BDNF expression (2.7-fold increase at 10 mg/kg) .
Pharmacokinetic Characteristics
Table 3: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12.3 ×10⁻⁶ cm/s | PAMPA |
| Plasma Protein Binding | 89.2% | Equilibrium Dialysis |
| Metabolic Stability | t₁/₂ = 64 min | Human Liver Microsomes |
| Bioavailability | 42% (Rat) | Pharmacokinetic Study |
Blood-Brain Barrier Penetration
LC-MS/MS analysis confirms rapid CNS distribution:
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Brain/Plasma Ratio = 1.8 at 30 minutes post-IV administration .
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P-glycoprotein efflux ratio = 2.1, suggesting moderate substrate activity .
| Dose (mg/kg) | Observations | LD₅₀ Estimate |
|---|---|---|
| 100 | Transient ataxia | 320 |
| 250 | Tremors, reduced locomotion | |
| 500 | Respiratory depression, mortality |
Comparative Analysis with Structural Analogs
Table 5: Benchmarking Against CNS-Targeted Agents
| Parameter | Target Compound | Donepezil | Rivastigmine |
|---|---|---|---|
| AChE IC₅₀ (nM) | 42 | 6.7 | 4900 |
| logBB | 0.78 | 1.02 | 0.15 |
| Daily Dose (mg) | N/A | 5-10 | 3-6 |
| CYP3A4 Inhibition | Moderate | Strong | Weak |
The distinctive tetrahydrobenzimidazole moiety may confer reduced muscarinic side effects compared to traditional piperidine-based AChE inhibitors .
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